n-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide

Description

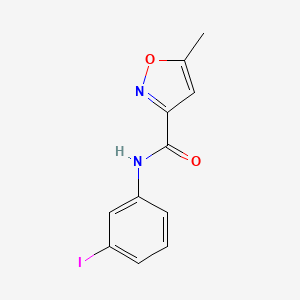

N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide is a synthetic small molecule characterized by a 5-methylisoxazole core linked to a 3-iodophenyl group via a carboxamide bridge. The iodine atom at the meta position of the phenyl ring and the 3-carboxamide position on the isoxazole ring are critical structural features.

Properties

Molecular Formula |

C11H9IN2O2 |

|---|---|

Molecular Weight |

328.11 g/mol |

IUPAC Name |

N-(3-iodophenyl)-5-methyl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C11H9IN2O2/c1-7-5-10(14-16-7)11(15)13-9-4-2-3-8(12)6-9/h2-6H,1H3,(H,13,15) |

InChI Key |

KCSKPGWOIKXNPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC(=CC=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide typically involves the following steps:

Formation of the Iodophenyl Intermediate: The iodophenyl group can be introduced through iodination of a suitable phenyl precursor using iodine and an oxidizing agent.

Construction of the Isoxazole Ring: The isoxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as nitriles and alkynes.

Coupling of the Iodophenyl and Isoxazole Units: The final step involves coupling the iodophenyl intermediate with the isoxazole unit under suitable conditions, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoxazole ring and the iodophenyl group.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain proteins or enzymes, while the isoxazole ring can modulate the compound’s reactivity and stability. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Positional Isomerism: 3-Carboxamide vs. 4-Carboxamide

- Leflunomide (5-methylisoxazole-4-carboxamide derivative): Leflunomide, a disease-modifying antirheumatic drug (DMARD), metabolizes into teriflunomide via cleavage of the isoxazole N-O bond. This metabolite inhibits dihydroorotate dehydrogenase (DHODH), leading to pyrimidine depletion but also causing liver toxicity and teratogenicity . Key Difference: The 4-carboxamide position facilitates N-O bond cleavage, which is absent in 3-carboxamide analogs.

UTL-5 Series (5-methylisoxazole-3-carboxamide derivatives) :

Substituent Effects on the Phenyl Ring

- N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide: The hydroxyl group at the meta position confers acute oral toxicity (Category 4, H302) and skin/eye irritation (H315, H319) .

- N-(3-Chlorophenyl)-5-methylisoxazole-3-carboxamide: Chlorine, being smaller and more electronegative than iodine, may reduce lipophilicity and binding affinity compared to the iodinated analog. No direct activity data are available .

Pharmacological and Toxicological Profiles

Activity and Mechanism

| Compound | Mechanism of Action | Key Activity |

|---|---|---|

| Leflunomide/Teriflunomide | DHODH inhibition via N-O bond cleavage | Anti-rheumatic, immunosuppressive |

| UTL-5b (3-carboxamide) | Peptide bond cleavage; no DHODH inhibition | Anti-inflammatory, hepatoprotective |

| N-(3-Iodophenyl)-5-methylisoxazole-3-carboxamide | Unknown (predicted: non-DHODH pathway) | Hypothesized anti-inflammatory |

Toxicity

Metabolic Stability and Pathways

- UTL-5b: Metabolized via peptide bond cleavage, producing non-toxic fragments .

- Target Compound : Expected to follow a similar 3-carboxamide metabolic pathway, avoiding N-O bond cleavage and DHODH-related toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.